REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH2:14][O:15]COC)[O:7][C:6]2=[N:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][N:5]2[CH2:4]1)[CH3:2].Cl>CO>[CH2:1]([C:3]1([CH2:14][OH:15])[O:7][C:6]2=[N:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][N:5]2[CH2:4]1)[CH3:2]
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Name
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2-Ethyl-2-methoxymethoxymethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole
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Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CN2C(O1)=NC(=C2)[N+](=O)[O-])COCOC
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Name
|
|
Quantity
|
2.15 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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430 mL
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Type
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solvent
|
Smiles
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CO
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Type
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CUSTOM
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Details
|
by stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
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5 h
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Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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FILTRATION
|
Details
|
the precipitates were filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.14 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |